Alazopeptin

Description

trypanocidal agent

Structure

3D Structure

Properties

CAS No. |

1397-84-8 |

|---|---|

Molecular Formula |

C15H20N6O5 |

Molecular Weight |

364.36 g/mol |

IUPAC Name |

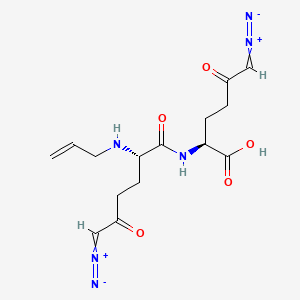

6-diazo-2-[[6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid |

InChI |

InChI=1S/C15H20N6O5/c1-2-7-18-12(5-3-10(22)8-19-16)14(24)21-13(15(25)26)6-4-11(23)9-20-17/h2,8-9,12-13,18H,1,3-7H2,(H,21,24)(H,25,26) |

InChI Key |

LYUGICBKRYXVHJ-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alazopeptin; AA223 Lederle; AA 223 Lederle; AA-223 Lederle |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Alazopeptin Production by Streptomyces griseoplanus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alazopeptin, a tripeptide with antitumor and trypanocidal activities, is a secondary metabolite produced by the actinobacterium Streptomyces griseoplanus. This document provides a comprehensive technical overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic machinery, and regulatory aspects. It further outlines experimental protocols for the cultivation of S. griseoplanus, and the extraction, purification, and analysis of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, microbial fermentation, and drug development.

Introduction

This compound is a peptide-based natural product belonging to the diazo-containing class of compounds. Its structure consists of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a potent antitumor agent. The producing microorganism, Streptomyces griseoplanus, is a Gram-positive, filamentous bacterium known for its ability to synthesize a diverse array of secondary metabolites.[1] This guide delves into the technical details of this compound production, from the genetic blueprint to the final purified compound.

This compound Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces griseoplanus.[2] The pathway can be broadly divided into the synthesis of the non-proteinogenic amino acid DON and its subsequent incorporation with L-alanine to form the final tripeptide.

The this compound Biosynthetic Gene Cluster (azp)

The azp gene cluster contains all the necessary genetic information for this compound biosynthesis. Key genes and their respective protein functions have been elucidated through gene inactivation and in vitro enzymatic assays.[3]

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene | Encoded Protein | Proposed Function in this compound Biosynthesis |

| azpK | Lysine 5-hydroxylase | Catalyzes the initial step, the hydroxylation of L-lysine at the C-5 position.[4] |

| azpJ | Dehydrogenase | Oxidizes the 5-hydroxylysine intermediate.[5] |

| azpL | Transmembrane protein | Catalyzes the diazotization of 5-oxolysine using nitrous acid. |

| azpI | N-acetyltransferase | Involved in the N-acetylation of an intermediate. |

| azpC | Acyl-CoA synthetase-like enzyme | Activates an intermediate for loading onto a carrier protein. |

| azpF | Carrier protein | Binds and shuttles intermediates during the assembly process. |

| azpG | Hydrolase | Removes the N-acetyl group from an intermediate. |

| azpM | Peptide synthetase | Catalyzes the formation of the DON-DON dipeptide. |

| azpA | Peptidase | Catalyzes the final step, the addition of L-alanine to form this compound. |

| azpR | Regulatory protein | Putative pathway-specific regulator. |

Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound, based on current research, is a multi-step enzymatic cascade. The synthesis of DON from lysine is a key part of this process, which is then followed by the peptide assembly.

Regulatory Signaling Pathways

The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks. While the specific regulatory cascade for this compound is not fully elucidated, it is likely controlled by a combination of pathway-specific and global regulators. The azp gene cluster contains a putative regulatory gene, azpR, which may act as a pathway-specific activator. Furthermore, broader regulatory networks involving pleiotropic regulators, such as those from the LuxR and SARP (Streptomyces Antibiotic Regulatory Protein) families, are known to influence secondary metabolism in Streptomyces and could play a role in modulating this compound production.

Experimental Protocols

Cultivation of Streptomyces griseoplanus

3.1.1. Media Composition

A variety of media can be used for the cultivation of S. griseoplanus. A complex medium is generally preferred for enhanced secondary metabolite production.

Table 2: Example Fermentation Medium for Streptomyces sp.

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

| Trace Elements Solution | 1.0 mL |

| Distilled Water | to 1 L |

| pH | 7.2 |

Note: The optimal carbon and nitrogen sources, as well as their concentrations, may need to be determined empirically for maximizing this compound production.

3.1.2. Fermentation Parameters

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. griseoplanus and incubating for 2-3 days.

-

Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v) and incubated under aerobic conditions.

-

Temperature: 28-30°C

-

Agitation: 200-250 rpm

-

Aeration: Sufficient aeration is critical for growth and secondary metabolism.

-

Fermentation Time: Typically 7-14 days.

Extraction and Purification of this compound

A multi-step process is required to isolate and purify this compound from the fermentation broth.

3.2.1. Extraction

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove the mycelia.

-

Solvent Extraction: The resulting supernatant is extracted with an organic solvent such as ethyl acetate at a neutral or slightly acidic pH. The extraction is typically repeated multiple times to ensure complete recovery of the compound.

-

Concentration: The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

3.2.2. Purification

-

Column Chromatography: The crude extract is subjected to column chromatography, often using silica gel as the stationary phase. A gradient of solvents (e.g., a mixture of dichloromethane and methanol) is used to elute the compounds. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the detection and quantification of this compound.

Table 3: Exemplar HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (to be determined based on the UV spectrum of this compound) |

| Retention Time | Dependent on the specific conditions and column used. |

Note: Method validation, including linearity, accuracy, precision, and determination of the limit of detection (LOD) and limit of quantification (LOQ), is essential for reliable quantitative analysis.

Quantitative Data

While precise, publicly available data on the production titers of this compound from Streptomyces griseoplanus is scarce, the optimization of fermentation conditions and medium components is a key strategy to enhance the yield of secondary metabolites. For instance, in other Streptomyces species, optimization of factors like carbon and nitrogen sources, pH, and aeration has led to significant increases in antibiotic production, sometimes reaching the g/L range. Researchers aiming to improve this compound yields should consider systematic optimization studies, such as response surface methodology.

Conclusion

This technical guide provides a detailed overview of the production of this compound by Streptomyces griseoplanus. The elucidation of the biosynthetic pathway and the corresponding gene cluster has opened avenues for genetic engineering and synthetic biology approaches to enhance the production of this valuable compound. The outlined experimental protocols offer a foundation for researchers to cultivate S. griseoplanus, purify this compound, and perform analytical characterization. Further research into the specific regulatory mechanisms governing the azp gene cluster will be crucial for the rational design of strategies to improve this compound titers for potential therapeutic applications. The heterologous expression of the this compound BGC in a more amenable host is also a promising strategy for future production and analog generation.

References

- 1. Gene cluster for streptomycin biosynthesis in Streptomyces griseus: nucleotide sequence of three genes and analysis of transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Unveiling of Alazopeptin's Inner Workings: A Deep Dive into its Complete Biosynthetic Pathway

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate biosynthetic pathway of Alazopeptin, a potent antitumor and antitrypanosomal tripeptide. This technical whitepaper elucidates the enzymatic cascade responsible for its formation, from the precursor L-lysine to the final complex molecule, providing a foundational understanding for future bioengineering and therapeutic development.

This compound, a natural product with significant biological activity, is a tripeptide composed of one molecule of L-alanine and two molecules of the non-proteinogenic amino acid 6-diazo-5-oxo-L-norleucine (DON). The elucidation of its complete biosynthetic pathway, primarily in actinomycete strains such as Streptacidiphilus griseoplanus and Kitasatospora azatica, has unveiled a fascinating series of enzymatic reactions, offering a blueprint for the biosynthesis of diazo-containing natural products.[1][2][3]

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the key intermediate DON from L-lysine, and the subsequent assembly of the tripeptide this compound. This intricate process is orchestrated by a dedicated biosynthetic gene cluster (BGC), denoted as the azp cluster, which encodes a suite of specialized enzymes.

Stage 1: The Genesis of a Diazo-Containing Warhead - Biosynthesis of 6-Diazo-5-oxo-L-norleucine (DON)

The formation of DON, the diazo-containing amino acid that imparts this compound with its potent bioactivity, is a three-step enzymatic cascade initiated from the common amino acid L-lysine.[1][4]

-

Hydroxylation of L-Lysine: The pathway commences with the stereoselective hydroxylation of L-lysine at the C-5 position to yield 5-hydroxylysine. This crucial step is catalyzed by the enzyme AzpK , a lysine 5-hydroxylase. In some organisms, a different class of enzyme, an α-ketoglutarate/Fe²⁺-dependent dioxygenase termed AzpK2 , performs this same function.

-

Oxidation to a Keto Acid: The newly installed hydroxyl group on 5-hydroxylysine is then oxidized to a ketone by the action of the dehydrogenase AzpJ , resulting in the formation of 5-oxolysine.

-

The Enigmatic Diazotization: The final and most remarkable step in DON biosynthesis is the installation of the diazo group. This is catalyzed by the transmembrane protein AzpL , which utilizes 5-oxolysine and nitrous acid as substrates to form 6-diazo-5-oxo-L-norleucine (DON). Site-directed mutagenesis studies have revealed that a specific tyrosine residue (Tyr-93) within AzpL is critical for this diazotization reaction.

Stage 2: The Assembly Line - From DON to this compound

With the synthesis of the DON building block complete, the pathway transitions to the assembly of the final tripeptide, a process involving five enzymes and a carrier protein.

-

N-acetylation of DON: The process begins with the N-acetylation of DON, a reaction catalyzed by the N-acetyltransferase AzpI using acetyl-CoA as the acetyl donor. This step is thought to protect the amino group during the subsequent steps.

-

Loading onto the Carrier Protein: The resulting N-acetyl-DON is then loaded onto a dedicated carrier protein, AzpF , in a reaction mediated by the enzyme AzpC .

-

Deacetylation: The protective N-acetyl group is then removed from the carrier protein-tethered DON by the hydrolase AzpG .

-

Dipeptide Formation: The α/β hydrolase AzpM catalyzes the formation of the DON-DON dipeptide. This enzyme uniquely utilizes two molecules of DON that are both tethered to the carrier protein AzpF.

-

Final Tripeptide Assembly: In the terminal step, the peptidase AzpA catalyzes the addition of L-alanine to the DON-DON dipeptide, completing the synthesis of this compound.

Quantitative Data

While the complete biosynthetic pathway has been elucidated, detailed quantitative data such as enzyme kinetic parameters (Km, kcat) and specific production titers of this compound and its intermediates are not extensively reported in the publicly available literature. The following table summarizes the key enzymes and their established functions.

| Enzyme | Gene | Function | Substrate(s) | Product |

| DON Biosynthesis | ||||

| AzpK/AzpK2 | azpK/azpK2 | Lysine 5-hydroxylase | L-Lysine | 5-Hydroxylysine |

| AzpJ | azpJ | Dehydrogenase | 5-Hydroxylysine | 5-Oxolysine |

| AzpL | azpL | Diazotase | 5-Oxolysine, Nitrous acid | 6-Diazo-5-oxo-L-norleucine (DON) |

| This compound Assembly | ||||

| AzpI | azpI | N-acetyltransferase | DON, Acetyl-CoA | N-acetyl-DON |

| AzpC | azpC | Loading enzyme | N-acetyl-DON, AzpF | N-acetyl-DON-AzpF |

| AzpF | azpF | Carrier Protein | - | - |

| AzpG | azpG | Deacetylase | N-acetyl-DON-AzpF | DON-AzpF |

| AzpM | azpM | Dipeptide synthase | 2 x DON-AzpF | DON-DON |

| AzpA | azpA | Peptidase | DON-DON, L-Alanine | This compound |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic and biochemical techniques. Below are generalized methodologies for the key experiments cited.

Gene Inactivation Studies

Gene inactivation is employed to confirm the function of specific genes within the azp biosynthetic gene cluster.

-

Vector Construction: A disruption cassette, typically containing an antibiotic resistance gene, is cloned into a vector. This cassette is flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., azpK).

-

Transformation and Homologous Recombination: The constructed vector is introduced into the this compound-producing strain (e.g., Streptacidiphilus griseoplanus) via conjugation or protoplast transformation. Homologous recombination leads to the replacement of the target gene with the disruption cassette.

-

Mutant Selection and Verification: Mutants are selected based on the acquired antibiotic resistance. Successful gene knockout is confirmed by PCR analysis and Southern blotting.

-

Metabolite Analysis: The culture broth of the knockout mutant is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compared to the wild-type strain. The absence of this compound or the accumulation of a biosynthetic intermediate in the mutant confirms the function of the inactivated gene.

In Vitro Enzymatic Assays

In vitro reconstitution of pathway segments with purified enzymes is used to definitively determine the function of each enzyme.

-

Heterologous Expression and Purification of Enzymes: The genes encoding the azp enzymes (e.g., azpJ, azpI, azpC, azpF, azpG, azpM, azpA) are cloned into expression vectors and transformed into a suitable host, typically E. coli. The recombinant proteins are then overexpressed and purified using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

-

Enzyme Assays: The purified enzyme is incubated with its putative substrate(s) in an appropriate buffer system. For example, to assay AzpJ activity, purified AzpJ is incubated with 5-hydroxylysine and a suitable cofactor (e.g., NAD⁺).

-

Product Detection and Analysis: The reaction mixture is analyzed by analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the formation of the expected product and confirm the enzyme's function. For instance, the conversion of 5-hydroxylysine to 5-oxolysine by AzpJ can be monitored by LC-MS.

Visualizing the Pathway and Experimental Logic

To provide a clear visual representation of the this compound biosynthetic pathway and the logic of the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: The complete biosynthetic pathway of this compound.

Caption: Experimental workflow for gene inactivation studies.

Caption: Workflow for in vitro characterization of biosynthetic enzymes.

This in-depth guide provides a comprehensive overview of the complete biosynthetic pathway of this compound, offering valuable insights for researchers in natural product biosynthesis, enzymology, and drug discovery. The elucidation of this pathway not only expands our fundamental knowledge of how complex bioactive molecules are assembled in nature but also opens avenues for the bio-engineering of novel this compound analogs with potentially improved therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complete biosynthetic pathway of this compound, a tripeptide consisting of two molecules of 6-diazo-5-oxo-L-norleucine and one molecule of alanine | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]

An In-depth Technical Guide to the Antibiotic Mechanism of Action of Alazopeptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alazopeptin, a tripeptide antibiotic composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), exerts its antimicrobial effects primarily through the actions of its constituent, DON. As a potent glutamine antagonist, DON disrupts critical metabolic pathways in bacteria, leading to growth inhibition and cell death. This technical guide provides a detailed examination of the dual mechanism of action of this compound's active moiety, DON, as an antibiotic. It focuses on its role as an inhibitor of both purine biosynthesis and hexosamine biosynthesis, the latter being a crucial pathway for cell wall synthesis. This document summarizes available quantitative data, outlines detailed experimental protocols for mechanism-of-action studies, and provides visualizations of the key pathways and experimental workflows.

Introduction

This compound is a naturally occurring compound isolated from Streptomyces species.[1] Its biological activity is conferred by its active component, 6-diazo-5-oxo-L-norleucine (DON), a structural analog of L-glutamine.[2] This structural mimicry allows DON to competitively inhibit a range of glutamine-utilizing enzymes, making it a broad-spectrum antagonist of glutamine metabolism.[2] While extensively studied for its anti-tumor properties, this compound also possesses antibacterial activity.[3] This guide focuses specifically on its mechanism of action as an antibiotic, which is of significant interest in the ongoing search for novel antimicrobial agents.

The primary antibacterial mechanism of this compound, through DON, is a dual-pronged attack on essential bacterial metabolic pathways: the inhibition of de novo purine biosynthesis and the disruption of hexosamine biosynthesis, which is a critical precursor pathway for peptidoglycan synthesis.[4]

Core Mechanism of Action: A Dual Inhibition Strategy

The antibacterial activity of this compound's active component, DON, stems from its ability to act as a glutamine antagonist, covalently inactivating key enzymes in two vital biosynthetic pathways.

Inhibition of De Novo Purine Biosynthesis

The de novo synthesis of purines is essential for the production of nucleotides, the building blocks of DNA and RNA. A key rate-limiting step in this pathway is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA), a reaction catalyzed by the enzyme Amidophosphoribosyltransferase (EC 2.4.2.14). This enzyme utilizes the amide group from glutamine as a nitrogen donor.

DON, as a glutamine analog, binds to the glutamine-binding site of Amidophosphoribosyltransferase. Following binding, the diazo group of DON is believed to form a covalent adduct with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. This blockage of the first committed step of purine synthesis depletes the bacterial cell of essential purine nucleotides, thereby halting DNA and RNA synthesis and leading to bacteriostasis and ultimately cell death.

Inhibition of Hexosamine Biosynthesis and Cell Wall Synthesis

In addition to its effects on nucleotide synthesis, DON also disrupts the synthesis of the bacterial cell wall. The initial and rate-limiting step in the hexosamine biosynthetic pathway is the conversion of fructose-6-phosphate to glucosamine-6-phosphate, catalyzed by Glucosamine-6-phosphate synthase (GlmS; EC 2.6.1.16). This enzyme also uses glutamine as the amide donor.

Similar to its action on Amidophosphoribosyltransferase, DON inhibits Glucosamine-6-phosphate synthase by acting as a competitive inhibitor with respect to glutamine. By blocking this enzyme, DON prevents the formation of glucosamine-6-phosphate, a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is an essential building block for peptidoglycan, the major structural component of the bacterial cell wall. The inhibition of this pathway leads to a compromised cell wall, resulting in the formation of filaments and spheroplasts in bacteria like Escherichia coli and ultimately cell lysis due to osmotic stress.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of glucosamine-6-phosphate synthetase from bacteria by anticapsin. | Semantic Scholar [semanticscholar.org]

Alazopeptin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alazopeptin is a naturally occurring tripeptide with notable antitumor and antitrypanosomal activities. Comprising two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine, its therapeutic potential is rooted in its function as a glutamine antagonist, effectively inhibiting vital metabolic pathways in rapidly proliferating cells. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and purification from microbial fermentation. Furthermore, it elucidates the molecular mechanism of action, offering insights for researchers and professionals engaged in natural product discovery and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by several species of actinomycetes, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of bioactive compounds. The primary producers of this compound identified to date are soil-dwelling microorganisms.

Table 1: this compound-Producing Microorganisms

| Microorganism Strain | Classification | Reference |

| Streptacidiphilus griseoplanus | Actinomycete | [1] |

| Kitasatospora azatica | Actinomycete | [1] |

| Streptomyces candidus var. azaticus | Actinomycete | [2] |

| Actinosynnema mirum | Actinomycete | [1] |

These microorganisms synthesize this compound through a complex biosynthetic pathway, which has been elucidated through genetic and biochemical studies.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid L-lysine. The complete biosynthetic gene cluster (BGC) for this compound has been identified in Streptacidiphilus griseoplanus and Kitasatospora azatica, providing a genetic roadmap for its formation. The pathway can be broadly divided into the synthesis of the non-proteinogenic amino acid 6-diazo-5-oxo-L-norleucine (DON) and the subsequent assembly of the tripeptide.

The key steps in the biosynthetic pathway are as follows:

-

Hydroxylation of L-lysine: The pathway is initiated by the hydroxylation of L-lysine at the C5 position.

-

Oxidation and Transamination: A series of enzymatic reactions, including oxidation and transamination, convert the hydroxylated lysine into a key intermediate.

-

Diazotization: A crucial step involves the formation of the diazo group, which is characteristic of DON.

-

Peptide Assembly: Finally, a non-ribosomal peptide synthetase (NRPS) machinery assembles the this compound tripeptide, incorporating one molecule of L-alanine and two molecules of the newly synthesized DON.

Isolation and Purification of this compound

Fermentation

For optimal production of this compound, the selected microbial strain is cultured in a suitable liquid medium under controlled conditions.

Table 2: General Fermentation Parameters for this compound Production

| Parameter | Recommended Range |

| Carbon Source | Glucose, Starch |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone |

| Temperature | 28-30°C |

| pH | 6.8-7.2 |

| Aeration | 1 vvm (volume of air per volume of medium per minute) |

| Agitation | 200-250 rpm |

| Incubation Time | 5-7 days |

Experimental Protocol for Isolation and Purification

The following protocol outlines a general procedure for the isolation and purification of this compound from a fermentation culture.

1. Harvest and Cell Separation:

- After the fermentation period, the culture broth is harvested.

- The microbial cells are separated from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C) or microfiltration. The supernatant contains the extracellular this compound.

2. Extraction:

- The cell-free supernatant is subjected to solvent extraction. Due to the polar nature of this compound, polar organic solvents are suitable.

- Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid (e.g., HCl).

- Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol. Repeat the extraction process 2-3 times to maximize recovery.

- Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

3. Chromatographic Purification:

- The concentrated crude extract is then subjected to a series of chromatographic steps for purification.

- Silica Gel Column Chromatography:

- The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and adsorbed onto a small amount of silica gel.

- The adsorbed sample is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

- The column is eluted with a gradient of increasing polarity, for example, a step-wise gradient of chloroform-methanol mixtures (e.g., 100:0, 99:1, 98:2, etc.).

- Fractions are collected and analyzed for the presence of this compound using a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Further Purification (if necessary):

- Fractions containing impure this compound can be pooled, concentrated, and subjected to further purification using techniques like Sephadex LH-20 column chromatography (size-exclusion) or preparative HPLC with a C18 column (reverse-phase).

4. Crystallization and Characterization:

- The purified this compound fractions are concentrated to dryness.

- The purified compound can be crystallized from a suitable solvent system (e.g., methanol-water).

- The identity and purity of the isolated this compound are confirmed using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.

"Fermentation_Broth" [label="Fermentation Broth", fillcolor="#FBBC05"];

"Centrifugation" [label="Cell Separation\n(Centrifugation/Filtration)"];

"Supernatant" [label="Cell-Free Supernatant"];

"Solvent_Extraction" [label="Solvent Extraction\n(e.g., Ethyl Acetate)"];

"Crude_Extract" [label="Crude this compound Extract"];

"Silica_Gel_Chromatography" [label="Silica Gel Column Chromatography"];

"Fraction_Collection" [label="Fraction Collection & Analysis (TLC/HPLC)"];

"Further_Purification" [label="Further Purification\n(Sephadex/Prep-HPLC)"];

"Pure_this compound" [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fermentation_Broth" -> "Centrifugation";

"Centrifugation" -> "Supernatant";

"Supernatant" -> "Solvent_Extraction";

"Solvent_Extraction" -> "Crude_Extract";

"Crude_Extract" -> "Silica_Gel_Chromatography";

"Silica_Gel_Chromatography" -> "Fraction_Collection";

"Fraction_Collection" -> "Further_Purification";

"Further_Purification" -> "Pure_this compound";

}

Mechanism of Action: Glutamine Antagonism

The biological activity of this compound stems from its structural similarity to the amino acid L-glutamine. The two 6-diazo-5-oxo-L-norleucine (DON) residues in this compound act as potent glutamine antagonists. Glutamine is a crucial nutrient for rapidly dividing cells, including cancer cells, as it serves as a nitrogen donor for the biosynthesis of purines, pyrimidines, and other essential biomolecules.

This compound exerts its cytotoxic effects by competitively inhibiting glutamine-utilizing enzymes, thereby disrupting key metabolic pathways essential for cell growth and proliferation. The primary targets of this compound are enzymes involved in nucleotide synthesis.

Key Inhibitory Actions:

-

Inhibition of Purine Synthesis: this compound blocks several enzymes in the de novo purine biosynthesis pathway that require glutamine as a nitrogen donor. This leads to a depletion of adenine and guanine nucleotides, which are essential for DNA and RNA synthesis.

-

Inhibition of Pyrimidine Synthesis: Similarly, this compound inhibits key steps in pyrimidine synthesis, leading to a reduction in the cellular pools of cytosine, thymine, and uracil nucleotides.

-

Disruption of DNA and RNA Synthesis: The depletion of nucleotide precursors ultimately results in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

Specific quantitative data on this compound production and purification yields are not extensively reported in recent literature. Historical data suggests that yields are highly dependent on the producing strain and fermentation conditions. Optimization of the fermentation medium and process parameters is crucial for enhancing the production titer.

Table 3: Representative (Hypothetical) Data on this compound Purification

| Purification Step | Total Protein (mg) | This compound (mg) | Specific Activity (units/mg) | Yield (%) | Purification Fold |

| Cell-Free Supernatant | 10,000 | 250 | 25 | 100 | 1 |

| Solvent Extraction | 1,500 | 220 | 147 | 88 | 5.9 |

| Silica Gel Chromatography | 200 | 180 | 900 | 72 | 36 |

| Sephadex LH-20 | 50 | 150 | 3000 | 60 | 120 |

Note: The data in this table is illustrative and intended to represent a typical purification summary. Actual values will vary.

Conclusion

This compound remains a compound of significant interest due to its potent biological activities. Understanding its natural sources, biosynthesis, and mechanism of action is fundamental for its potential development as a therapeutic agent. The methodologies outlined in this guide provide a framework for the isolation and purification of this compound, which can be further optimized for specific research and development applications. The elucidation of its role as a glutamine antagonist offers a clear direction for investigating its efficacy in cancer and other diseases characterized by metabolic dysregulation. Further research focusing on strain improvement and fermentation optimization could lead to higher production yields, facilitating more extensive preclinical and clinical evaluation of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the antitumor activity of an this compound isolated from a new strain of Streptomyces. | Semantic Scholar [semanticscholar.org]

- 3. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Alazopeptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alazopeptin, a tripeptide antibiotic produced by Streptacidiphilus griseoplanus and Kitasatospora azatica, has garnered significant interest for its moderate anti-trypanosomal and antitumor activities.[1] Structurally, it is comprised of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.

Physical and Chemical Properties

This compound is a crystalline solid.[3] While a precise melting point has not been definitively reported in the available literature, its stability and solubility have been characterized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀N₆O₅ | [4] |

| Molecular Weight | 364.36 g/mol | |

| Appearance | Solid powder, Crystal | |

| Solubility | Soluble in DMSO and water. | |

| Storage Conditions | Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). | |

| CAS Number | 1397-84-8 | |

| IUPAC Name | (2S)-2-[[(2S)-2-(L-alanylamino)-5-diazo-4-oxopentanoyl]amino]-5-diazo-4-oxopentanoic acid | |

| SMILES | C=CCN--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |

Stability: this compound is stable for several weeks during ordinary shipping and customs procedures. For long-term storage, it should be kept in a dry, dark environment at -20°C. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its degradation profile and identify potential degradation products.

Mechanism of Action: Glutamine Antagonism

The biological activity of this compound is primarily attributed to its constituent 6-diazo-5-oxo-L-norleucine (DON) moieties. DON is a well-known glutamine antagonist that broadly inhibits glutamine-utilizing enzymes. This interference with glutamine metabolism has profound effects on cancer cells, which are often highly dependent on glutamine for proliferation and survival.

Inhibition of Glutamine-Dependent Enzymes

This compound, through its DON components, acts as a competitive inhibitor of glutamine amidotransferases. These enzymes are crucial for the biosynthesis of purines, pyrimidines, and other essential molecules. By blocking these pathways, this compound disrupts nucleotide synthesis and ultimately inhibits cell growth.

Impact on Signaling Pathways

The glutamine antagonism of this compound has been shown to impact key cellular signaling pathways, including the mTOR pathway and the ferroptosis pathway.

-

mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine metabolism is known to activate mTORC1. By inhibiting glutamine metabolism, this compound can lead to the downregulation of mTORC1 signaling, thereby suppressing cell proliferation.

-

Ferroptosis Pathway: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Glutamine metabolism is linked to the synthesis of glutathione (GSH), a key antioxidant that protects cells from ferroptosis by neutralizing lipid peroxides through the action of glutathione peroxidase 4 (GPX4). By inhibiting glutamine metabolism, this compound can deplete intracellular GSH levels, leading to an accumulation of lipid peroxides and sensitizing cancer cells to ferroptosis.

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptacidiphilus griseoplanus

This protocol outlines a general approach for the isolation and purification of this compound from a fermentation broth of Streptacidiphilus griseoplanus. Optimization of specific parameters may be required.

1. Fermentation:

-

Inoculate a suitable production medium with a spore suspension or vegetative mycelium of Streptacidiphilus griseoplanus.

-

Incubate the culture under optimal conditions for this compound production (e.g., specific temperature, pH, and aeration).

2. Broth Extraction:

-

After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

The supernatant contains the secreted this compound.

3. Initial Purification by Adsorption Chromatography:

-

Pass the clarified broth through a column packed with a suitable adsorbent resin (e.g., Amberlite XAD series) to capture this compound.

-

Wash the column with water to remove unbound impurities.

-

Elute this compound from the resin using an organic solvent such as methanol or acetone.

4. Solvent Extraction:

-

Concentrate the eluate under reduced pressure.

-

Perform a liquid-liquid extraction to further purify this compound. For example, extract the concentrated eluate with a water-immiscible organic solvent like ethyl acetate at an acidic pH to move this compound into the organic phase.

5. Chromatographic Purification:

-

Subject the concentrated organic extract to further chromatographic steps for final purification. This may involve:

-

Silica Gel Column Chromatography: Elute with a gradient of solvents of increasing polarity (e.g., chloroform-methanol).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Use a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).

-

6. Crystallization:

-

Concentrate the purified fractions containing this compound and induce crystallization by slow evaporation of the solvent or by adding a non-solvent.

Caption: Workflow for this compound purification.

Glutamine Amidotransferase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound on a glutamine-dependent enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.

Materials:

-

Purified glutamine amidotransferase

-

Glutamine (substrate)

-

Co-substrate for the specific enzyme reaction

-

This compound (inhibitor)

-

Assay buffer

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate for a coupled-enzyme assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Dissolve the enzyme, substrates, and this compound in the appropriate assay buffer. Prepare a series of dilutions of this compound.

-

Enzyme and Inhibitor Pre-incubation: To each well of a 96-well plate, add the enzyme solution and varying concentrations of this compound or vehicle control. Incubate for a predetermined time at the optimal temperature for the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrates (glutamine and the co-substrate).

-

Monitor Reaction: Measure the product formation over time using a microplate reader at the appropriate wavelength for the detection reagent.

-

Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

Cell Viability (MTT) Assay for Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Conclusion

This compound represents a promising natural product with potential applications in oncology and anti-parasitic therapies. Its mechanism of action as a glutamine antagonist provides a clear rationale for its biological activity. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its physical and chemical properties, particularly its degradation profile, and to optimize its isolation and purification for larger-scale production.

References

Methodological & Application

Application Notes and Protocols for Alazopeptin in Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a tripeptide antibiotic composed of one molecule of alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON).[1] DON is a well-characterized glutamine antagonist that exhibits antitumor activity.[1][2][3] The cytotoxic effects of this compound are attributed to DON, which acts as a broad-spectrum inhibitor of enzymes that utilize glutamine as a substrate.[1]

Cancer cells often exhibit a high metabolic rate and an increased dependence on glutamine for energy production, biosynthesis of macromolecules (nucleotides, amino acids, and lipids), and maintenance of redox homeostasis. This phenomenon, often termed "glutamine addiction," makes glutamine metabolism a promising target for anticancer therapies. This compound, through its active component DON, disrupts these critical metabolic pathways, leading to cell growth inhibition and apoptosis.

These application notes provide a comprehensive overview of the protocols for utilizing this compound in cancer cell culture, including its mechanism of action, quantitative data on its efficacy, and detailed experimental procedures.

Mechanism of Action

This compound's anticancer activity is mediated by its active moiety, 6-diazo-5-oxo-L-norleucine (DON). DON is a structural analog of glutamine and acts as an irreversible inhibitor of a wide range of glutamine-utilizing enzymes. By binding to the glutamine-binding site of these enzymes, DON effectively shuts down key metabolic pathways essential for cancer cell proliferation and survival.

Key enzymatic processes inhibited by DON include:

-

Glutaminolysis: The conversion of glutamine to glutamate, a key step for anaplerosis of the tricarboxylic acid (TCA) cycle.

-

De novo purine and pyrimidine synthesis: Glutamine provides the nitrogen atoms for the synthesis of nucleotide bases, the building blocks of DNA and RNA.

-

Hexosamine biosynthesis: This pathway is crucial for the synthesis of glycoproteins and other macromolecules.

-

Asparagine synthesis: DON has been shown to inhibit asparagine synthetase (ASNS).

The inhibition of these pathways leads to a cascade of cellular events, including the depletion of essential biosynthetic precursors, increased oxidative stress, and ultimately, cell cycle arrest and apoptosis.

Data Presentation: In Vitro Efficacy of DON

The following table summarizes the available quantitative data on the in vitro cytotoxic and inhibitory effects of 6-diazo-5-oxo-L-norleucine (DON), the active component of this compound.

| Cell Line | Cancer Type | Endpoint | Value | Reference(s) |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) | Sarcoma | IC50 | 8-9 µM | |

| Immortalized Schwann Cells (non-cancerous) | Normal Nerve Sheath | IC50 | >30 µM | |

| P493B | Lymphoma | EC50 | 10.0 ± 0.11 µM | |

| BON | Human Carcinoid | - | Strong inhibition at 10 µM | |

| Kidney-type glutaminase (cKGA) | Cell-free enzyme assay | IC50 | ~1 mM |

IC50: The concentration of a drug that gives half-maximal inhibitory response. EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in cancer cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

Protocol:

-

Due to the limited information on the direct solubility of this compound, it is recommended to follow the guidelines for its active component, DON, which is soluble in aqueous solutions and DMSO.

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO or PBS.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell culture flasks or plates

-

This compound stock solution

Protocol:

-

Culture the cancer cells in a suitable complete medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 96-well, 24-well, or 6-well plates at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

-

Prepare a series of working concentrations of this compound by diluting the stock solution in a complete culture medium. Based on the available data for DON, a concentration range of 1 µM to 50 µM is a reasonable starting point for dose-response experiments.

-

Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

After the this compound treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Visualizations

Caption: this compound's active component, DON, inhibits key glutamine-dependent pathways.

Caption: A typical workflow for evaluating this compound's cytotoxicity in cancer cells.

References

Application Notes and Protocols for Testing Alazopeptin on Trypanosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin, a naturally derived compound, has demonstrated moderate antitrypanosomal activity in both laboratory (in vitro) and living organism (in vivo) studies.[1] As a glutamine antagonist, its mechanism of action is believed to involve the disruption of essential metabolic pathways in trypanosomes that are dependent on glutamine. This document provides a detailed experimental framework for the comprehensive evaluation of this compound's efficacy and mechanism of action against Trypanosoma brucei, the causative agent of African trypanosomiasis.

Trypanosomes have a unique physiology, including a heavy reliance on the salvage of purines from their host, as they lack the ability to produce them from scratch.[2] Several key enzymes in the parasite's purine and pyrimidine synthesis pathways are glutamine-dependent, making them prime targets for glutamine antagonists like this compound. These enzymes include CTP synthetase and GMP synthase, both of which are vital for the parasite's survival and replication.[2][3][4]

These application notes provide protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, assessing its toxicity to mammalian cells to determine its selectivity, and investigating its specific molecular targets within the parasite. Furthermore, a protocol for evaluating the in vivo efficacy of this compound in a mouse model of trypanosomiasis is detailed.

Data Presentation

Effective evaluation of a potential drug candidate requires the systematic recording and clear presentation of quantitative data. The following tables are examples of how to structure the results obtained from the experimental protocols outlined below.

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Compound | T. brucei IC50 (µM) | Mammalian Cell Line (e.g., L929) IC50 (µM) | Selectivity Index (SI) |

| This compound | [Example: 5.2] | [Example: >100] | [Example: >19.2] |

| Suramin (Control) | [Insert Value] | [Insert Value] | [Insert Value] |

| Pentamidine (Control) | [Insert Value] | [Insert Value] | [Insert Value] |

Note: The values for this compound are placeholders. Actual experimental data should be inserted.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Trypanosomiasis

| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia Reduction (%) | Mean Survival Time (Days) |

| Vehicle Control | - | 0 | [Example: 8] |

| This compound | [Example: 10] | [Example: 75] | [Example: 15] |

| This compound | [Example: 25] | [Example: 95] | [Example: 25] |

| Suramin (Control) | [Insert Value] | [Insert Value] | [Insert Value] |

Note: The values for this compound are placeholders. Actual experimental data should be inserted.

Experimental Protocols

In Vitro Susceptibility of Trypanosoma brucei

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against the bloodstream form of T. brucei.

Materials:

-

Trypanosoma brucei bloodstream forms (e.g., strain 427)

-

Complete HMI-9 medium

-

This compound

-

Resazurin sodium salt solution

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Spectrofluorometer

Procedure:

-

Maintain T. brucei in complete HMI-9 medium in a logarithmic growth phase.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create serial dilutions in complete HMI-9 medium.

-

Seed the 96-well plates with a suspension of trypanosomes at a final density of 2 x 10^4 cells/mL.

-

Add the serially diluted this compound to the wells. Include wells with untreated parasites (negative control) and a standard trypanocidal drug (e.g., suramin or pentamidine) as a positive control.

-

Incubate the plates for 48 hours in a humidified incubator.

-

Add resazurin solution to each well and incubate for an additional 24 hours.

-

Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This protocol is for assessing the toxicity of this compound against a mammalian cell line to determine its selectivity.

Materials:

-

Mammalian cell line (e.g., L929 mouse fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Culture the mammalian cells in complete medium until they reach 80-90% confluency.

-

Trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.

-

Incubate the plates for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value as described for the trypanosome susceptibility assay. The Selectivity Index (SI) is then calculated as the ratio of the mammalian cell IC50 to the T. brucei IC50.

Mechanism of Action Studies: Enzyme Inhibition Assays

This protocol provides a general framework for assessing the inhibitory effect of this compound on key glutamine-dependent enzymes in T. brucei.

Materials:

-

Recombinant T. brucei CTP synthetase or GMP synthase

-

This compound

-

Substrates for the respective enzymes (e.g., UTP, ATP, glutamine for CTP synthetase; XMP, ATP, glutamine for GMP synthase)

-

Assay buffer

-

Detection reagents (e.g., for measuring ADP or glutamate production)

-

96-well plates

-

Plate reader

Procedure:

-

Express and purify the recombinant trypanosomal enzyme of interest.

-

In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrates.

-

Incubate for a defined period at the optimal temperature for the enzyme.

-

Stop the reaction and add the detection reagents.

-

Measure the product formation using a plate reader.

-

Determine the IC50 of this compound for the enzyme and perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

In Vivo Efficacy in a Murine Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in mice infected with T. brucei.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Trypanosoma brucei (a strain that establishes a reproducible infection in mice)

-

This compound

-

Vehicle for drug administration (e.g., sterile saline)

-

Standard drug (e.g., suramin)

-

Microscope and hemocytometer

Procedure:

-

Infect mice intraperitoneally with 1 x 10^4 T. brucei bloodstream forms.

-

Randomly divide the infected mice into treatment and control groups.

-

On day 3 post-infection, when parasitemia is established, begin treatment.

-

Administer this compound (e.g., intraperitoneally or orally) at different doses daily for a specified period (e.g., 7 days).

-

The control group should receive the vehicle alone. Another group should be treated with a standard drug.

-

Monitor parasitemia daily by taking a small blood sample from the tail vein and counting the trypanosomes using a hemocytometer.

-

Monitor the health of the mice, including weight and clinical signs of disease.

-

Record the survival time for each mouse.

-

Analyze the data to determine the effect of this compound on parasitemia levels and survival rates compared to the control groups.

Visualizations

Caption: Proposed mechanism of this compound in T. brucei.

Caption: Experimental workflow for this compound testing.

Caption: Logical flow of this compound's trypanocidal action.

References

- 1. In vitro and in vivo antitrypanosomal activitiy of two microbial metabolites, KS-505a and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GMP synthase is essential for viability and infectivity of Trypanosoma brucei despite a redundant purine salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GMP synthase is essential for viability and infectivity of Trypanosoma brucei despite a redundant purine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and inhibition of CTP synthase from Trypanosoma brucei, the causative agent of African sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Creating Stable Alazopeptin Solutions for Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a tripeptide antibiotic with antitumor and anti-trypanosomal activities, composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a glutamine antagonist, this compound and its active moiety, DON, irreversibly inhibit glutamine-utilizing enzymes, disrupting critical metabolic pathways for cell proliferation, such as de novo purine and pyrimidine synthesis.[3][4][5] This mechanism of action makes it a compound of significant interest in cancer research. However, the inherent instability of diazo compounds like this compound presents challenges in preparing stable solutions for reproducible in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound solutions to ensure experimental consistency and accuracy.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for developing appropriate handling and formulation strategies. Due to the limited availability of specific data for this compound, the properties of its active component, 6-diazo-5-oxo-L-norleucine (DON), are used as a primary reference.

Table 1: Physicochemical Properties of this compound and 6-Diazo-5-oxo-L-norleucine (DON)

| Property | Value (this compound) | Value (DON) | Reference(s) |

| Molecular Formula | C₁₅H₂₀N₆O₅ | C₆H₉N₃O₃ | |

| Molecular Weight | 364.36 g/mol | 171.15 g/mol | |

| Appearance | - | Yellowish powder | |

| UV Absorption Maxima (in phosphate buffer, pH 7) | - | 274 nm and 244 nm |

Table 2: Solubility Data for 6-Diazo-5-oxo-L-norleucine (DON)

| Solvent | Solubility | Concentration (mM) | Reference(s) |

| Water | 34 mg/mL | 198.65 | |

| PBS (pH 7.2) | 10 mg/mL | 58.42 | |

| DMSO | 1 mg/mL | 5.84 | |

| Ethanol | Insoluble | - | |

| Methanol (aqueous solutions) | Soluble | - | |

| Acetone (aqueous solutions) | Soluble | - |

Note: The solubility of this compound is expected to be similar to DON, but empirical determination is recommended.

Stability of this compound Solutions

Table 3: Summary of Factors Affecting this compound/DON Solution Stability

| Condition | Effect on Stability | Recommendations | Reference(s) |

| pH | Most stable at neutral to slightly acidic pH. Rapid degradation at pH < 1.5 and > 11. | Prepare and store solutions in a buffered system between pH 6.0 and 7.4. | |

| Temperature | Degradation rate increases with temperature. | Prepare solutions at room temperature and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |

| Light | Diazo compounds can be light-sensitive. | Protect solutions from light by using amber vials or wrapping containers in foil. | |

| Oxidizing Agents | Potential for degradation. | Avoid contact with strong oxidizing agents. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Aqueous Buffer

This protocol describes the preparation of a 10 mM stock solution of this compound in a buffered aqueous solution, suitable for further dilution in cell culture media or for in vivo studies.

Materials:

-

This compound powder

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile, amber, or foil-wrapped conical tubes (e.g., 15 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculate the required mass: For 10 mL of a 10 mM stock solution, weigh out 36.44 mg of this compound powder.

-

Dissolution: Aseptically add the weighed this compound to a sterile conical tube. Add 9 mL of sterile PBS (pH 7.2).

-

Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. The solution may have a slight yellowish tint.

-

Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and filter the solution into a new sterile, light-protected conical tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, sterile, and light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), storage at -20°C is acceptable.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a validated method for the quantification of DON and is suitable for determining the concentration and purity of this compound in prepared solutions. It involves a derivatization step to improve the stability and chromatographic retention of the analyte.

Materials:

-

This compound solution (stock or experimental sample)

-

3N HCl in n-butanol

-

Water/acetonitrile (70:30, v/v)

-

UPLC-MS/MS system

Procedure:

-

Derivatization:

-

To 10 µL of the this compound solution, add 250 µL of 3N HCl in n-butanol in a low-retention microcentrifuge tube.

-

Heat the mixture at 60°C for 30 minutes in a shaking water bath.

-

Dry the sample at 45°C under a stream of nitrogen.

-

Reconstitute the dried sample in 50 µL of water/acetonitrile (70:30, v/v).

-

Vortex and centrifuge at 16,000 x g.

-

-

UPLC-MS/MS Analysis:

-

Inject the supernatant onto the UPLC-MS/MS system.

-

Chromatographic Conditions (suggested starting point):

-

Column: Acquity UPLC BEH C18 or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the derivatized this compound from any impurities or degradation products.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the appropriate parent and daughter ion transitions for derivatized this compound. These will need to be determined empirically.

-

-

-

Quantification:

-

Prepare a calibration curve using standards of known this compound concentration that have undergone the same derivatization process.

-

Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

-

Protocol 3: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Materials:

-

1 mg/mL this compound stock solution

-

0.1 M HCl

-

0.1 M NaOH

-

3% H₂O₂

-

Photostability chamber

-

Heating block or oven

Procedure:

-

Prepare Stress Samples:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

-

Thermolytic Degradation: Heat the stock solution at 80°C for 48 hours.

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using the UPLC-MS/MS method described in Protocol 2.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to that of an unstressed control.

-

Identify and characterize the degradation products based on their mass-to-charge ratios and fragmentation patterns.

-

Assess the ability of the analytical method to separate this compound from all degradation products.

-

Mechanism of Action and Signaling Pathways

This compound acts as a broad-spectrum glutamine antagonist, inhibiting multiple glutamine amidotransferases. These enzymes are critical for the synthesis of purines, pyrimidines, and other essential molecules. By blocking these pathways, this compound disrupts nucleotide biosynthesis, leading to cell cycle arrest and apoptosis. One of the key downstream signaling pathways affected by glutamine metabolism is the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth and proliferation.

Conclusion

The successful use of this compound in experimental settings is highly dependent on the proper preparation and handling of its solutions. Due to its inherent instability, it is imperative to use freshly prepared solutions or properly stored aliquots. The protocols provided in these application notes offer a framework for preparing, quantifying, and assessing the stability of this compound solutions. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results in the investigation of this potent antitumor agent. Researchers are encouraged to empirically validate these protocols for their specific experimental systems.

References

- 1. The decomposition of diazo-compounds induced by nucleophiles. The decomposition of 9-diazofluorene in the presence of hydroxide or alkoxide ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Emerging Roles of Glutamine Amidotransferases in Metabolism and Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emerging roles of glutamine amidotransferases in metabolism and immune defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inactivation of glutamine amidotransferases by the antitumor drug L-(alpha S, 5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid (AT-125) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alazopeptin: Safe Handling, Experimental Use, and Disposal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a tripeptide antibiotic with moderate anti-trypanosomal and antitumor activity.[1] Structurally, it contains two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine.[1] DON is a known glutamine antagonist, and this compound's biological activity is attributed to its ability to interfere with glutamine metabolism, a critical pathway for the proliferation of cancer cells and other rapidly dividing cells.[2][3] These application notes provide detailed guidelines for the safe handling, experimental use, and disposal of this compound in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₀N₆O₅ |

| Molecular Weight | 364.36 g/mol |

| Appearance | Light-yellow crystalline powder |

| Solubility | Soluble in water |

| Stability | Stable under recommended storage conditions. Sensitive to light and moisture. |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. The following guidelines are based on available safety data sheets and best laboratory practices.

Hazard Identification

This compound is classified with the following hazards:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin irritation (Category 2), H315: Causes skin irritation.

-

Eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment must be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Protect from light and moisture.

Mechanism of Action: Glutamine Antagonism

This compound exerts its biological effects primarily through the action of its constituent, 6-diazo-5-oxo-L-norleucine (DON), which acts as a glutamine antagonist.[2] Glutamine is a crucial amino acid for cancer cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as replenishing the tricarboxylic acid (TCA) cycle.

By mimicking glutamine, DON competitively inhibits multiple enzymes involved in glutamine metabolism. This disruption of glutamine utilization leads to a cascade of downstream effects, including:

-

Inhibition of the TCA Cycle: Reduced entry of glutamine-derived carbon into the TCA cycle impairs cellular energy production.

-

Suppression of mTORC1 Signaling: The mTORC1 pathway, a central regulator of cell growth and proliferation, is sensitive to amino acid levels, including glutamine. By depleting intracellular glutamine, this compound can lead to the downregulation of mTORC1 activity.

-

Induction of Apoptosis: Deprivation of essential metabolic building blocks and energy ultimately triggers programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates the signaling pathway affected by this compound's role as a glutamine antagonist.

Experimental Protocols

The following protocols provide a starting point for in vitro studies with this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in sterile water or PBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-